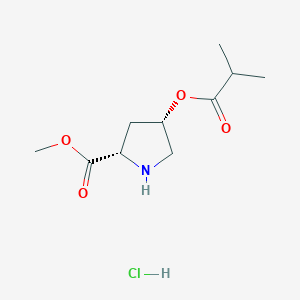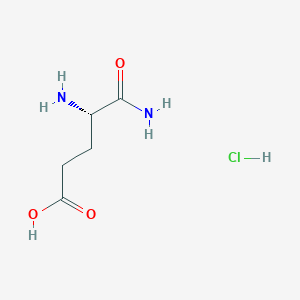
盐酸甲基(2S,4S)-4-(异丁酰氧基)-2-吡咯烷羧酸酯
描述
“Methyl (2S,4S)-4-(isobutyryloxy)-2-pyrrolidinecarboxylate hydrochloride” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The compound also has an isobutyryloxy group and a methyl ester group attached to the pyrrolidine ring. The presence of the hydrochloride indicates that this compound is a salt, likely formed through a reaction with hydrochloric acid .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the isobutyryloxy and methyl ester groups. The final step would likely involve the formation of the hydrochloride salt through a reaction with hydrochloric acid .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, isobutyryloxy group, and methyl ester group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The pyrrolidine ring, isobutyryloxy group, and methyl ester group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学研究应用
认知增强和抗焦虑活性
盐酸甲基(2S,4S)-4-(异丁酰氧基)-2-吡咯烷羧酸酯已因其认知增强和抗焦虑活性而受到研究。它是烟碱乙酰胆碱受体配体的3-吡啶基醚类的一部分,在啮齿动物和灵长类动物的认知增强模型中显示出积极作用。该化合物表现出较低的激活外周神经节型受体的倾向,使其成为治疗认知障碍的理想候选药物 (Lin et al., 1997)。
聚合应用
在聚合物科学中,与盐酸甲基(2S,4S)-4-(异丁酰氧基)-2-吡咯烷羧酸酯相关的化合物1-甲基-2-吡咯烷酮已被用作异丁烯聚合中的电子对给体。这一过程导致制备出活性的α,ω-双(t-氯)聚异丁烯,表明该化合物在聚合物合成和改性中的用途 (Pratap & Heller, 1992)。
在动力学拆分中的作用
该化合物已参与了动力学拆分的相关研究,动力学拆分是一种用于不对称合成的技术。例如,已经报道了假丝酵母脂肪酶催化的该化合物的衍生物的动力学拆分,证明了其在立体选择性有机合成中的适用性 (Sobolev et al., 2004)。
在不对称氢化中的应用
该化合物已用于不对称氢化反应,这是合成手性化合物中的一项重要工艺。例如,其衍生物已被用于(Z)-2-乙酰氨基丙烯酸衍生物的不对称氢化,展示了其在开发对映选择性催化过程中的相关性 (Takahashi & Achiwa, 1989)。
安全和危害
未来方向
属性
IUPAC Name |
methyl (2S,4S)-4-(2-methylpropanoyloxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4.ClH/c1-6(2)9(12)15-7-4-8(11-5-7)10(13)14-3;/h6-8,11H,4-5H2,1-3H3;1H/t7-,8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGWVKHXEKXAPL-WSZWBAFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1CC(NC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@H]1C[C@H](NC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(isobutyryloxy)-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442785.png)
![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1442786.png)

![3-{[(3-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1442788.png)




![3-[2-(4-Hydroxyphenyl)ethenyl]phenol](/img/structure/B1442796.png)

![tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate](/img/structure/B1442800.png)